N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O4/c1-29-10-12-31(13-11-29)22(19-5-7-21-18(14-19)4-3-9-30(21)2)16-27-25(32)26(33)28-20-6-8-23-24(15-20)35-17-34-23/h5-8,14-15,22H,3-4,9-13,16-17H2,1-2H3,(H,27,32)(H,28,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVAVMKAMHZMEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)N(CCC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions requiring precise control of reaction conditions. Key steps include:
- Coupling reactions : Use oxalyl chloride to activate the oxalamide intermediate, followed by nucleophilic substitution with the benzo[d][1,3]dioxol-5-yl and tetrahydroquinolin-piperazine moieties .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred due to their ability to solubilize aromatic intermediates .
- Temperature control : Maintain inert atmospheres (N₂/Ar) during coupling to prevent oxidation of sensitive groups like tetrahydroquinoline .
- Purification : Column chromatography or recrystallization is critical to achieve >95% purity, monitored by HPLC .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxalamide bridge and substitution patterns on the tetrahydroquinoline ring .
- X-ray crystallography : SHELX software (e.g., SHELXL) resolves 3D conformation, particularly hydrogen-bonding interactions between the oxalamide carbonyl and piperazine nitrogen .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 547.26 for C₃₁H₃₈N₄O₄) .
Q. How should initial biological activity screening be designed?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess IC₅₀ values. Include positive controls like doxorubicin .
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR2) via fluorescence polarization assays .
- Solubility : Use DMSO stock solutions (<1% final concentration) to avoid solvent interference .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to improve potency?
- Core modifications : Compare analogues with substituted tetrahydroquinoline (e.g., 6-Cl vs. 6-CH₃) to evaluate steric effects on target binding .
- Piperazine substitutions : Replace 4-methylpiperazine with morpholine or thiomorpholine to assess impact on solubility and kinase selectivity .
- Oxalamide linker : Test ester or sulfonamide replacements to modulate metabolic stability .
Example SAR Table :
| Modification | IC₅₀ (μM) MCF-7 | Solubility (μg/mL) |
|---|---|---|
| Parent compound | 0.45 | 12.3 |
| 6-Cl-Tetrahydroquinoline | 0.28 | 8.9 |
| Morpholine variant | 1.20 | 32.1 |
| Data adapted from analogues in . |
Q. How to resolve contradictions in reported biological data for similar oxalamides?
- Assay standardization : Replicate conflicting studies (e.g., apoptosis vs. cytostatic effects) using identical cell lines and passage numbers .
- Off-target profiling : Employ kinome-wide screening (e.g., KINOMEscan) to identify secondary targets that may explain divergent results .
- Metabolic stability : Compare hepatic microsome half-lives (e.g., human vs. murine) to clarify species-specific discrepancies .
Q. What strategies enhance bioavailability in preclinical models?
- Prodrug design : Introduce acetyl or phosphate groups to the oxalamide nitrogen to improve intestinal absorption .
- Nanoparticle formulation : Use PEGylated liposomes to increase plasma half-life, monitored via LC-MS pharmacokinetic studies .
- CYP inhibition assays : Identify metabolic hotspots (e.g., piperazine N-demethylation) using human liver microsomes + LC-QTOF .
Methodological Challenges
Q. How to address low yields in the final coupling step?
- Catalyst optimization : Replace traditional EDCl/HOBt with uranium-based coupling agents (e.g., HATU) to improve efficiency .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 30min at 80°C, achieving >80% yield .
- Byproduct analysis : Use LC-MS to identify dimers or hydrolyzed intermediates; adjust stoichiometry of amine precursors .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets (e.g., hydrogen bonds with oxalamide carbonyl) .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of piperazine-target interactions .
- Pharmacophore modeling : Identify critical features (e.g., aromatic π-stacking with benzo[d][1,3]dioxole) using MOE .
Data Interpretation
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm binding to proposed kinases by measuring protein melting point shifts .
- CRISPR knockouts : Use isogenic cell lines lacking EGFR or VEGFR2 to verify mechanism-specific cytotoxicity .
- Western blotting : Monitor downstream markers (e.g., phosphorylated ERK or AKT) post-treatment .
Q. What statistical approaches are robust for dose-response analysis?
- Four-parameter logistic model : Fit sigmoidal curves to calculate IC₅₀/EC₅₀ with 95% confidence intervals (GraphPad Prism) .
- Synergy scoring : Apply Chou-Talalay method for combination studies with standard chemotherapies .
- PCA for omics data : Reduce dimensionality in transcriptomic/proteomic datasets to identify pathways modulated by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
